



Application Notes and Protocols for Nitron Precipitation of Nitrate

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Compound of Interest		
Compound Name:	Nitron	
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Introduction

Gravimetric analysis using Nitron provides a classical and highly accurate method for the quantitative determination of nitrate ions (NO₃⁻). This technique is particularly valuable for validation purposes or in settings where modern chromatographic or spectroscopic instrumentation is unavailable.[1] The method relies on the precipitation of nitrate from a slightly acidic solution with the organic reagent **Nitron** (C₂₀H₁₆N₄), forming a sparingly soluble salt, Nitron nitrate (C20H16N4·HNO3).[1][2][3][4] The high molecular weight of the precipitate allows for the precise determination of even small quantities of nitrate.[2] This document provides a comprehensive guide, including detailed experimental protocols and data presentation, for the successful application of this method.

Principle of the Method

The **Nitron** precipitation method is based on the reaction between the **Nitron** reagent and nitrate ions in an acidic medium. **Nitron**, a weak organic base, is protonated in the acidic solution to form a cation.[5] This cation then reacts with the nitrate anion to form the insoluble **Nitron** nitrate precipitate.[5] The overall reaction is as follows:

 $C_{20}H_{16}N_4 + HNO_3 \rightarrow C_{20}H_{16}N_4 \cdot HNO_3 (s)[5]$



The precipitate is then carefully isolated, washed, dried, and weighed. The mass of the nitrate in the original sample is calculated based on the weight of the **Nitron** nitrate precipitate.[1][2]

Quantitative Data

The accuracy of the gravimetric analysis using **Nitron** is dependent on the precise stoichiometry of the precipitation reaction and the molecular weights of the compounds involved.[1]

Parameter	Value	Reference
Molecular Formula of Nitron	C20H16N4	[5]
Molar Mass of Nitron	312.37 g/mol	[5][6]
Molecular Formula of Precipitate	C20H16N4·HNO3	[2][5][6]
Molar Mass of Precipitate	375.39 g/mol	[2][5][6]
Gravimetric Factor (NO₃⁻ / Precipitate)	0.1652	[5][6]
Solubility of Precipitate in Water	0.99 g/L (near 20°C)	[5][6]

Experimental Protocols

- 1. Reagent Preparation
- **Nitron** Reagent (10% w/v): Dissolve 10 g of **Nitron** (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) in 100 mL of 5% acetic acid.[1][5][6] Gentle warming may be required to facilitate dissolution.[3][5] The solution should be freshly prepared and filtered before use.[1] [6] Store in a dark, stoppered bottle.[2][5][6]
- Acetic Acid (5% v/v): Dilute 5 mL of glacial acetic acid with 95 mL of deionized water.[1]
- Saturated **Nitron** Nitrate Wash Solution: To minimize the loss of precipitate during washing, a saturated solution of **Nitron** nitrate in ice-cold deionized water should be prepared.[1][3]

Methodological & Application





2. Sample Preparation

- A known volume of the sample solution containing approximately 0.1 to 0.2 g of nitrate is required.[6]
- The sample solution should be neutral or slightly acidic.[1][6] If the solution is alkaline, acidify it with a few drops of acetic acid.[6]
- Interference Removal: Several anions can interfere by forming precipitates with Nitron.
 These include perchlorate, iodide, thiocyanate, oxalate, and high concentrations of nitrite.[6]

 [7] If interfering ions are present, they must be removed prior to the addition of the Nitron reagent. For instance, halides can be precipitated with silver sulfate.[2][6] If significant amounts of nitrite are present, they can be oxidized to nitrate using a dilute solution of hydrogen peroxide or potassium permanganate.[6]

3. Precipitation Procedure

- Heat the sample solution to near boiling (approximately 80-90°C).[1][6]
- While stirring continuously, slowly add a slight excess of the 10% **Nitron** reagent solution (e.g., 10-12 mL for every 0.1 g of nitrate expected).[1][2][6]
- Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals.[1][6]
- To ensure complete precipitation, place the beaker in an ice bath for at least 2 hours.[3][6] This "digestion" period allows smaller crystals to dissolve and redeposit onto larger ones, resulting in a more easily filterable precipitate.[1][5]

4. Filtration and Washing

- Filter the cold solution through a pre-weighed, fritted glass or porcelain filtering crucible under gentle vacuum.[1][6]
- Wash the precipitate in the crucible with several small portions (e.g., 3-5 mL each) of the icecold, saturated Nitron nitrate wash solution.[1][5]



- Finally, wash the precipitate with two small portions of ice-cold deionized water to remove any remaining wash solution.[3] It is crucial to use a minimal amount of wash water as the precipitate is slightly soluble.[5]
- 5. Drying and Weighing
- Dry the crucible containing the precipitate in an oven at 105-110°C until a constant mass is achieved (typically 1-2 hours).[2][3][5]
- Transfer the crucible to a desiccator to cool to room temperature.[1]
- Accurately weigh the crucible with the dried precipitate on an analytical balance.[1]
- Repeat the drying, cooling, and weighing steps until a constant mass is obtained.[1]
- 6. Calculation

The mass of nitrate in the original sample can be calculated using the following formula:

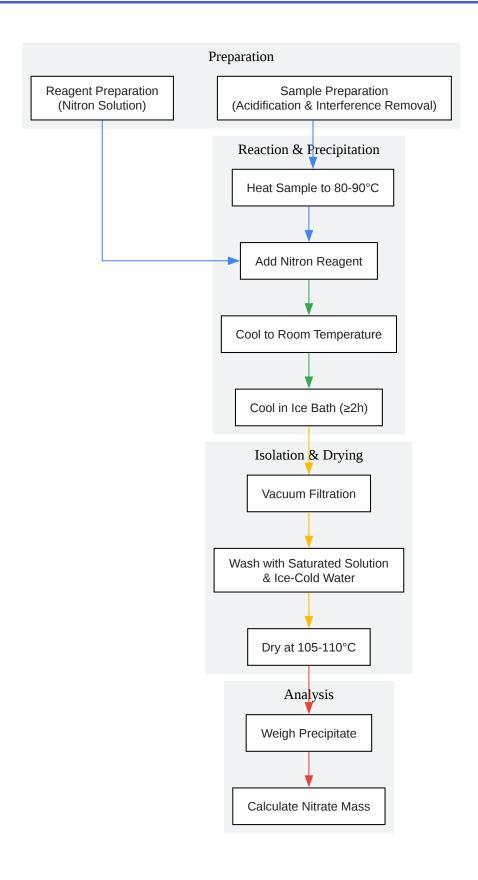
Mass of NO_3^- (g) = Mass of Precipitate (g) × Gravimetric Factor

Where the Gravimetric Factor = (Molar Mass of NO_3^-) / (Molar Mass of **Nitron** Nitrate) = 62.004 g/mol / 375.39 g/mol = 0.1652.[5][6]

Visualizations

Experimental Workflow for **Nitron** Precipitation of Nitrate





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Caption: Workflow for the gravimetric determination of nitrate using **Nitron**.



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